4-Chloro-3,5-dibromo(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRRPRAILJYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazonium Salt Stability
Electron-withdrawing groups (e.g., OCF₃, Br) destabilize diazonium intermediates, necessitating low temperatures (-10–0°C) and rapid processing. In Method 2, the use of HBr instead of HCl during diazotization improves stability due to bromide’s weaker nucleophilicity.
Regioselectivity in Bromination
FeBr₃ directs bromination to the most electron-deficient positions. In Method 1, the OCF₃ group’s meta-directing effect ensures bromination at C3 and C5. However, excess Br₂ may lead to over-bromination, requiring careful stoichiometric control.
Industrial Scalability and Cost
Method 2 offers the best scalability, as highlighted by its use of low-cost catalysts (FeCl₃, Pt-C) and ambient-pressure hydrogenation . In contrast, Method 3’s reliance on SF₄ (toxic, corrosive) and high temperatures poses safety challenges.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the halogens and trifluoromethoxy group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds are the major products formed in coupling reactions.
Scientific Research Applications
Organic Synthesis
4-Chloro-3,5-dibromo(trifluoromethoxy)benzene serves as a vital reagent in organic chemistry. Its halogenated structure allows it to participate in various substitution reactions, making it useful for synthesizing more complex organic molecules.
Key Reactions:
- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced with nucleophiles such as amines or alcohols.
- Cross-Coupling Reactions: It can be utilized in Suzuki or Stille coupling reactions to form biaryl compounds.
Material Science
The compound is used in developing specialty polymers and materials due to its unique electronic properties imparted by the trifluoromethoxy group. These materials often exhibit enhanced thermal stability and chemical resistance.
Applications:
- Fluorinated Polymers: Used in creating fluorinated coatings that provide non-stick and hydrophobic properties.
- Advanced Composites: Incorporated into composite materials for aerospace and automotive applications.
Pharmaceutical Development
Research indicates that compounds containing trifluoromethoxy groups exhibit improved bioactivity and reduced side effects compared to their non-fluorinated counterparts. This makes this compound a candidate for drug development.
Case Studies:
- Anticancer Agents: Studies have shown that trifluoromethoxy-substituted compounds can inhibit cancer cell proliferation.
- Insecticides: The compound's structure is similar to known insect growth regulators, suggesting potential use in agricultural chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. The electron-withdrawing trifluoromethoxy group and halogens influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects in target organisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene can be contextualized against analogous halogenated benzene derivatives. Below is a detailed comparison:
Substituent Patterns and Reactivity
- Electronic Effects: The trifluoromethoxy group is less electron-withdrawing than nitro groups (e.g., in 4-Chloro-3,5-dinitrobenzotrifluoride), making the target compound more amenable to nucleophilic aromatic substitution . Solubility: Unlike 3-Nitro-4-(trifluoromethoxy)aniline (which has a polar -NH₂ group), the target compound’s lack of hydrophilic groups suggests poor water solubility, aligning with trends for halogenated aromatics .
Biological Activity
Potential Antimicrobial Activity
Halogenated compounds, particularly those containing chlorine and bromine substituents, often exhibit antimicrobial properties. The presence of a trifluoromethoxy group can further enhance these effects.
A study on related compounds showed that the introduction of halogen atoms and trifluoromethoxy groups can significantly improve antimicrobial activity. For instance:
| Compound | Staphylococcus aureus MIC (mg/mL) | Bacillus subtilis MIC (mg/mL) |
|---|---|---|
| Unsubstituted | 2.5 | 0.156 |
| Chloro-substituted | 1.25 | 0.02 |
| Trifluoromethoxy-substituted | 0.625 | 0.078 |
While these results are not specific to 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene, they suggest that the combination of chlorine, bromine, and trifluoromethoxy substituents could potentially enhance antimicrobial activity.
Potential Anticancer Activity
Halogenated aromatic compounds with trifluoromethoxy groups have shown promise in anticancer research. A study on flavonoid derivatives with similar structural features demonstrated significant anticancer activity .
For example, compounds with trifluoromethoxy substituents exhibited IC50 values ranging from 39 to 48 μM against various cancer cell lines . The presence of halogen atoms and trifluoromethoxy groups can enhance binding affinity and specificity towards molecular targets, potentially influencing biological pathways involved in cancer progression.
Anti-inflammatory Potential
The biological activity of halogenated compounds with trifluoromethoxy groups extends to potential anti-inflammatory effects. Research on cinnamic acid anilides with similar substituents has shown that the position and type of substituents on the phenyl ring can significantly influence the compound's pro- or anti-inflammatory potential .
In a study of related compounds:
- Molecules with 3-F-4-CF3 substitution increased NF-κB activity by 10-15% .
- Compounds with 2-CF3-4-F and 3-CF3-4-NO2 substitutions showed the highest attenuation of NF-κB activity, decreasing it by approximately 9% .
These findings suggest that this compound might exhibit anti-inflammatory properties, although the exact effect would need to be determined through specific studies.
Potential Toxicity
While not directly related to biological activity, it's important to note the potential toxicity of halogenated aromatic compounds. A study on a related compound, 4-Chloro-3,5-dinitrobenzotrifluoride, reported convulsions, methemoglobinemia, and ataxia in high-dose feeding studies of rats . This suggests that this compound might also have similar toxic effects at high doses, which should be considered in any biological activity studies.
Q & A
Q. What are the standard synthetic routes for preparing 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene?
The synthesis typically involves sequential halogenation and functional group introduction. For example:
- Halogenation : Bromination and chlorination of a benzene precursor (e.g., 3,5-dibromo-4-chlorophenol) under controlled conditions (e.g., using Br₂ in H₂SO₄ or Cl₂ gas).
- Trifluoromethoxy introduction : Reaction of the halogenated intermediate with trifluoromethylating agents (e.g., AgOTf or Cu-mediated coupling) .
- Purification : Crystallization from water-ethanol mixtures or column chromatography to isolate the product, as seen in analogous triazole syntheses (65% yield after crystallization) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
- Mass spectrometry (HRMS) to verify molecular weight (e.g., C₇H₃Br₂ClF₃O).
- HPLC with UV detection for assessing purity (>97% as per similar halogenated aromatics) .
- Melting point analysis to compare with literature values (e.g., 141–143°C for structurally related compounds) .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
- Nucleophilic aromatic substitution : Bromine and chlorine atoms are susceptible to displacement by amines or alkoxides.
- Cross-coupling reactions : The bromine substituents enable Suzuki-Miyaura or Ullmann couplings to form biaryl structures .
- Stability considerations : The trifluoromethoxy group is electron-withdrawing, reducing ring electron density and influencing reaction rates .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination/chlorination be addressed?
Regioselectivity is influenced by:
- Directing groups : The trifluoromethoxy group (-OCF₃) acts as a meta-director, favoring halogenation at the 3,5-positions. Competing directing effects (e.g., from -Cl) require kinetic control via low-temperature reactions .
- Catalytic systems : Use of Lewis acids (e.g., FeCl₃) to enhance selectivity, as demonstrated in fluorobenzotrifluoride syntheses .
Q. What strategies optimize yields in cross-coupling reactions using this substrate?
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki couplings, given steric hindrance from the trifluoromethoxy group.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of halogenated aromatics, as shown in triazole-based coupling reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 4 hours vs. 18 hours in conventional reflux) while maintaining yields >60% .
Q. How do researchers resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Purification methods : Crystallization efficiency varies with solvent ratios (e.g., water-ethanol vs. acetone-hexane).
- Side reactions : Competing hydrolysis of -OCF₃ under acidic conditions necessitates pH monitoring during workup .
- Scale effects : Pilot-scale reactions may require gradient temperature control to avoid exothermic decomposition .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposition observed >200°C; store at room temperature in inert atmospheres.
- Light sensitivity : UV exposure can degrade bromine substituents; amber glass containers are recommended.
- Moisture sensitivity : Hygroscopic tendencies require desiccants (e.g., silica gel) during long-term storage, as noted for similar halogenated benzaldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
